![molecular formula C12H13Br2FN2O B2939549 6-Bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide CAS No. 2305251-67-4](/img/structure/B2939549.png)
6-Bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide
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Description
Synthesis Analysis
A notable method for synthesizing imidazo[1,2-a]pyridines involves a solvent- and catalyst-free approach under microwave irradiation. The condensation of 2-aminopyridines with α-bromoketones leads to the formation of these compounds in good to excellent yields. This method is efficient, environmentally benign, and characterized by simple workup .
Scientific Research Applications
Synthesis of Imidazo[1,2-a]pyridines
This compound is a crucial target product and key intermediate in the metal-free direct synthesis of imidazo[1,2-a]pyridines . The synthesis of imidazo[1,2-a]pyridines has significant ecological impact and is a subject of ongoing research .
Drug Development
Imidazo[1,2-a]pyridines, including this compound, are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They are used in the preparation of important drugs and promising drug candidates .
Antituberculosis Agents
Imidazo[1,2-a]pyridine analogues, such as this compound, have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . They are being critically reviewed for their potential as anti-TB compounds .
Material Science
Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . This moiety is also useful in material science because of its structural character .
Biological Activity
Several representatives of imidazo[1,2-a]pyridines are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3- substituted antiosteoporosis drug minodronic acid, the 2,3- disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .
Ecological Impact
The synthesis of imidazo[1,2-a]pyridines, including this compound, is being developed with an emphasis on reducing the ecological impact of the methods . The aim is to develop eco-friendly synthetic strategies .
properties
IUPAC Name |
6-bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrFN2O.BrH/c13-9-5-10(14)12-15-11(7-16(12)6-9)8-1-3-17-4-2-8;/h5-8H,1-4H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTYYTNBVATRIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CN3C=C(C=C(C3=N2)F)Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Br2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-8-fluoro-2-(oxan-4-yl)imidazo[1,2-a]pyridine;hydrobromide |
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